molecular formula C14H20N2O3 B4969568 (2-methoxy-5-nitrophenyl)(3-methylcyclohexyl)amine

(2-methoxy-5-nitrophenyl)(3-methylcyclohexyl)amine

Cat. No. B4969568
M. Wt: 264.32 g/mol
InChI Key: QQPFOHQPSUCHNZ-UHFFFAOYSA-N
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Description

(2-methoxy-5-nitrophenyl)(3-methylcyclohexyl)amine is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. This compound is also known as "MNMC" and belongs to the class of arylcyclohexylamines. MNMC has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

MNMC acts as an NMDA receptor antagonist by binding to the receptor and preventing the activation of the ion channel. This results in the inhibition of glutamate-mediated neurotransmission, which is involved in various neurological processes, including learning, memory, and pain perception. MNMC has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
MNMC has been shown to have a range of biochemical and physiological effects. In animal studies, MNMC has been shown to have analgesic and anti-inflammatory effects, which may be mediated by its NMDA receptor antagonism. MNMC has also been shown to have neuroprotective effects, which may be due to its ability to inhibit glutamate-mediated excitotoxicity.

Advantages and Limitations for Lab Experiments

MNMC has several advantages for laboratory experiments, including its high potency and selectivity for the NMDA receptor. MNMC is also relatively stable and can be easily synthesized in large quantities. However, MNMC has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on MNMC. One area of interest is the development of MNMC derivatives with improved pharmacological properties, including increased solubility and decreased toxicity. Additionally, MNMC may have potential applications in the treatment of other neurological disorders, including depression and anxiety. Further research is needed to fully understand the pharmacological properties of MNMC and its potential therapeutic applications.

Synthesis Methods

The synthesis of MNMC involves the reaction between 2-methoxy-5-nitrobenzaldehyde and 3-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of MNMC as a yellow solid. The yield of MNMC can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.

Scientific Research Applications

MNMC has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. MNMC has been shown to act as an NMDA receptor antagonist, which makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, MNMC has been studied for its potential analgesic and anti-inflammatory effects.

properties

IUPAC Name

2-methoxy-N-(3-methylcyclohexyl)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-4-3-5-11(8-10)15-13-9-12(16(17)18)6-7-14(13)19-2/h6-7,9-11,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPFOHQPSUCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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